Product packaging for Benzyl(3-bromophenyl)sulfane(Cat. No.:)

Benzyl(3-bromophenyl)sulfane

Cat. No.: B8653167
M. Wt: 279.20 g/mol
InChI Key: XLAVZVKWYUIITE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl(3-bromophenyl)sulfane (CAS 128133-75-5) is a high-purity aryl thioether compound with the molecular formula C13H11BrS and a molecular weight of 279.20 g/mol . It is primarily used as a versatile intermediate in organic synthesis, facilitating the development of pharmaceuticals and agrochemicals . Its key structural features offer two primary research applications. First, the bromine atom on the phenyl ring allows for participation in cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of complex biaryl systems and other advanced aromatic frameworks . Second, the sulfide (thioether) linkage can act as a directing group in C-H activation reactions or serve as a synthetic handle for further functionalization; it can be selectively oxidized to sulfoxides or sulfones, which are important motifs in medicinal chemistry for modulating the properties of bioactive molecules . The compound is also employed in the preparation of ligands for catalysis . Physical properties include a predicted density of 1.43 g/cm³ and a melting point of 43-46 °C . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. It must be handled by qualified personnel in accordance with safe laboratory practices. Refer to the SDS for detailed hazard information (e.g., H315, H319, H335) . For optimal stability, store sealed in a dry environment at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11BrS B8653167 Benzyl(3-bromophenyl)sulfane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11BrS

Molecular Weight

279.20 g/mol

IUPAC Name

1-benzylsulfanyl-3-bromobenzene

InChI

InChI=1S/C13H11BrS/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9H,10H2

InChI Key

XLAVZVKWYUIITE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC(=CC=C2)Br

Origin of Product

United States

Sophisticated Synthetic Methodologies for Benzyl 3 Bromophenyl Sulfane and Analogous Structures

Mechanistic Exploration of C-S Bond Formation Strategies

The formation of the C(sp²)-S-C(sp³) bond in Benzyl(3-bromophenyl)sulfane can be approached from two primary disconnection strategies: the alkylation of an aryl thiolate or the arylation of an alkyl thiol. Both classical and modern catalytic methods have been developed to facilitate these transformations, each with distinct mechanistic underpinnings.

Nucleophilic substitution remains a fundamental strategy for C-S bond formation. This approach relies on the reaction between a sulfur-based nucleophile and a carbon-based electrophile.

A direct and widely used method for synthesizing benzyl (B1604629) aryl sulfides is the alkylation of an aryl thiolate with a benzylic electrophile, typically a benzyl halide. This reaction proceeds via a classical S_N2 (bimolecular nucleophilic substitution) mechanism.

In the synthesis of this compound, this pathway involves the deprotonation of 3-bromothiophenol (B44568) to form the corresponding 3-bromothiophenolate anion. sigmaaldrich.com This highly nucleophilic thiolate then attacks the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl chloride or benzyl bromide), displacing the halide leaving group to form the desired thioether.

The reaction is typically carried out in the presence of a base to generate the thiolate in situ. The choice of base and solvent is crucial for optimizing reaction efficiency and minimizing side reactions.

Table 1: Representative Conditions for Thiolate Alkylation

Thiol PrecursorBenzylic ElectrophileBaseSolventTypical Yield
3-BromothiophenolBenzyl bromidePotassium Carbonate (K₂CO₃)AcetoneHigh
3-BromothiophenolBenzyl chlorideSodium Hydroxide (NaOH)Ethanol/WaterGood to High
3-BromothiophenolBenzyl chlorideSodium Ethoxide (NaOEt)EthanolHigh

The S_N2 mechanism involves a backside attack on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon is chiral. For a simple electrophile like benzyl bromide, the primary steric considerations involve the accessibility of the benzylic carbon. The reaction rate is influenced by the strength of the nucleophile, the nature of the leaving group (I > Br > Cl), and the polarity of the solvent.

The alternative nucleophilic substitution pathway involves the arylation of benzyl mercaptan (also known as phenylmethanethiol) with a brominated aryl halide, such as 1,3-dibromobenzene (B47543). wikipedia.org Direct nucleophilic aromatic substitution (S_NAr) on an unactivated aryl halide like 1,3-dibromobenzene by a thiol is generally challenging due to the high energy of the intermediate Meisenheimer complex.

However, under specific conditions, such as the use of a strong base in a suitable solvent, this transformation can proceed, often through a benzyne (B1209423) intermediate via an elimination-addition mechanism. researchgate.net In this pathway, a strong base (like potassium tert-butoxide) can deprotonate the aryl halide, leading to the elimination of HBr and the formation of a highly reactive benzyne intermediate. The benzyl thiolate anion then adds to the benzyne, followed by protonation, to yield the aryl benzyl sulfide (B99878). This method can sometimes lead to mixtures of regioisomers if the benzyne is unsymmetrical. researchgate.net

More commonly, the arylation of thiols is achieved using transition metal catalysis, which circumvents the limitations of traditional nucleophilic aromatic substitution. bohrium.comorganic-chemistry.org

To overcome the limitations of classical methods, particularly in the arylation of thiols, transition-metal-catalyzed cross-coupling reactions have become indispensable tools for C–S bond formation. rsc.org Palladium-based catalysts, in particular, have demonstrated exceptional efficiency and broad substrate scope. nih.gov

Palladium-catalyzed cross-coupling provides a powerful method for forming the C(sp²)-S bond between an aryl halide and a thiol. rsc.orgnih.gov For the synthesis of this compound, this would typically involve the coupling of benzyl mercaptan with 1,3-dibromobenzene.

The generally accepted catalytic cycle for this transformation involves three key steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) intermediate (Ar-Pd-X). This step is often rate-limiting. nih.gov

Thiolate Exchange/Transmetalation: The thiol is deprotonated by a base to form a thiolate, which then displaces the halide on the palladium center to form an aryl-palladium-thiolate complex (Ar-Pd-SR).

Reductive Elimination: The aryl and thiolate ligands on the palladium center couple and are eliminated, forming the desired aryl sulfide (Ar-SR) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Various palladium sources, such as Pd(OAc)₂ and Pd(dba)₂, can be used as pre-catalysts. acs.orgorganic-chemistry.org The reaction requires a suitable ligand to stabilize the palladium center and facilitate the elementary steps of the catalytic cycle. A base is also essential for generating the nucleophilic thiolate.

Table 2: Palladium-Catalyzed C-S Coupling Systems

Palladium SourceLigandBaseSolventKey Features
Pd(dba)₂NiXantPhosNaN(SiMe₃)₂CPMEEfficient for debenzylative cross-coupling. acs.orgorganic-chemistry.org
Pd(OAc)₂1,1'-Bis(diisopropylphosphino)ferroceneK₃PO₄TolueneBroad scope including aryl chlorides. acs.org
[Pd(η³-C₃H₅)Cl]₂DPEphos-DMSOUsed for coupling with sodium arenesulfinates. organic-chemistry.org
Pd(0) complexesCyPF-tBuVarious-Highly active catalyst system. nih.gov

The success of palladium-catalyzed C-S cross-coupling is critically dependent on the choice of ligand. mit.edu The ligand modulates the steric and electronic properties of the palladium center, influencing catalyst activity, stability, and substrate scope. enscm.fr

Steric Effects: Bulky ligands can promote the reductive elimination step, which is crucial for product formation and catalyst turnover. They can also prevent the formation of inactive catalyst species. For instance, bulky biaryl monophosphine ligands have been shown to form exceptionally effective catalysts that promote C-S coupling under mild conditions. acs.org

Electronic Effects: Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition of the aryl halide to the Pd(0) species. This is particularly important when using less reactive aryl chlorides or bromides. Ligands like XantPhos and other electron-rich phosphines are effective for this reason. acs.orgorganic-chemistry.orgnih.gov The "bite angle" of bidentate phosphine (B1218219) ligands, such as XantPhos, is also a critical parameter, influencing the geometry at the metal center and thus the rates of oxidative addition and reductive elimination. mit.edu

The development of specialized ligands has been pivotal. While early systems often used triphenylphosphine (B44618) (PPh₃), modern protocols employ more sophisticated ligands:

Chelating Bisphosphines: Ligands like XantPhos and DPEphos were considered advantageous as they were thought to bind tightly to the palladium center, preventing displacement by the strongly coordinating thiolate nucleophile. acs.org

Biaryl Monophosphines: More recently, it has been shown that certain monophosphine ligands can lead to more effective catalysis, challenging the notion that chelating ligands are always superior for C-S coupling. acs.org

Ferrocene-Based Ligands: Ligands such as CyPF-tBu have been identified as creating some of the most active catalysts for this transformation. nih.gov

The interplay between the ligand's steric bulk, electronic properties, and specific geometric constraints (like bite angle) allows for the fine-tuning of the catalyst's reactivity to accommodate a wide range of thiols and aryl halides. enscm.fr

Catalytic Approaches for Carbon-Sulfur Cross-Coupling

Copper-Catalyzed Coupling Reactions (e.g., Ullmann-Type Processes)

The Ullmann condensation is a classic and reliable method for the formation of carbon-heteroatom bonds, including the carbon-sulfur bond in aryl thioethers. polyu.edu.hk This copper-catalyzed reaction typically involves the coupling of an aryl halide with a thiol in the presence of a base. For the synthesis of a structure analogous to this compound, such as Benzyl phenyl sulfide, dithiocarbamates can be used as an odorless and efficient sulfur source in the presence of a copper catalyst. organic-chemistry.org

Modern advancements in Ullmann-type reactions have led to milder reaction conditions and the use of various ligands to improve efficiency and substrate scope. rsc.org While traditional Ullmann conditions often required harsh temperatures, contemporary methods can proceed at significantly lower temperatures, making them more compatible with a wider range of functional groups. For instance, the synthesis of various benzyl phenyl sulfides has been achieved using CuCl as a catalyst and Cs2CO3 as a base. organic-chemistry.org

A general representation of an Ullmann-type synthesis for a Benzyl aryl sulfane is depicted below:

General Reaction Scheme: Ar-X + R-SH --(Cu catalyst, Base)--> Ar-S-R

Where Ar = Aryl group (e.g., 3-bromophenyl), X = Halogen, R = Alkyl/Benzyl group

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
CuINoneK2CO3DMF90Good to Excellent organic-chemistry.org
Cu(OTf)2NoneNoneDCM25Up to 96% nih.gov
CuClNoneCs2CO3Toluene11085-95% organic-chemistry.org
Cu(OAc)22,2'-bipyridineCs2CO3DCE70Moderate to Excellent beilstein-journals.org

This table represents typical conditions for copper-catalyzed synthesis of analogous aryl alkyl/benzyl sulfides.

Nickel-Catalyzed Strategies, Including Aryl Thioether Metathesis

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for cross-coupling reactions to form C-S bonds. rsc.org Nickel catalysts can effectively couple aryl halides with thiols to produce aryl thioethers under various reaction conditions. For sterically hindered substrates, the choice of ligand is crucial for successful coupling. tum.de

A notable nickel-catalyzed strategy is aryl thioether metathesis, which involves the exchange of aryl groups between two different thioethers. This method allows for the synthesis of complex thioethers from simpler, more readily available ones. The reaction is typically catalyzed by a nickel complex with a specific phosphine ligand. nih.gov While direct metathesis to form this compound would depend on the availability of suitable starting thioethers, the principle offers a versatile route to unsymmetrical sulfides.

Recent developments have also focused on the cross-electrophile coupling of aryl thiols with aryl bromides, proceeding via C-S bond activation, offering a novel pathway to biaryls, but also highlighting the reactivity of thioethers under nickel catalysis. rsc.org

Ni-catalystLigandReductant/BaseSolventTemperature (°C)Yield (%)Reference
Ni(COD)2BINAPMgToluene150Up to 86% acs.org
NiCl2(dppp)NoneNoneTHFRefluxGood rsc.org
Ni(II)-NHCNoneKOtBuVariousVariousGood to Excellent tum.de

This table showcases conditions for nickel-catalyzed C-S cross-coupling reactions for analogous compounds.

Emerging Catalytic Systems for Thioether Synthesis (e.g., Cobalt)

Cobalt catalysis is a growing field in cross-coupling reactions, offering a more sustainable and economical alternative to precious metals. organic-chemistry.org Cobalt catalysts have been successfully employed for the coupling of aryl halides with thiols to generate aryl sulfides. These reactions often proceed under mild conditions and exhibit good functional group tolerance. For the synthesis of compounds analogous to this compound, a cobalt-catalyzed coupling of an aryl halide with a thiol represents a viable and attractive strategy.

While the specific application of cobalt catalysis for the synthesis of this compound is not extensively documented, the general effectiveness of cobalt catalysts in forming aryl-sulfur bonds suggests its potential applicability.

Co-catalystLigandAdditive/BaseSolventTemperature (°C)Yield (%)Reference
CoI2(dppe)dppeZnVariousMildExcellent organic-chemistry.org
Co(Pc)NoneNoneVariousVariousGood researchgate.net

This table provides examples of conditions used in cobalt-catalyzed C-S bond formation for analogous structures.

Utilization of Sulfur Surrogates and Thiol Equivalents in Strategic Syntheses

To circumvent the often unpleasant odor and susceptibility to oxidation of thiols, various sulfur surrogates and thiol equivalents have been developed for the synthesis of thioethers. researchgate.net These reagents offer practical advantages in terms of handling and stability.

Sodium arylsulfinates have been explored as odorless, solid thiol surrogates in the synthesis of diaryl thioethers. polyu.edu.hk Another approach involves the use of sulfonyl hydrazides as aryl thiol surrogates in copper-catalyzed cross-coupling reactions with aryl halides, which can be conveniently performed under microwave irradiation. dntb.gov.ua The use of a sulfur dioxide surrogate has also been reported to enable the synthesis of unsymmetrical diaryl sulfides. researchgate.net

For the synthesis of this compound, employing a 3-bromophenyl substituted sulfur surrogate in a reaction with a benzyl halide would be a strategic and practical approach.

Sulfur SurrogateCoupling PartnerCatalyst/MediatorConditionsProduct TypeReference
Sodium ArylsulfinatesAryl IodideCuO/DABCOOptimizedDiaryl Thioethers polyu.edu.hk
Sulfonyl HydrazidesAryl HalidesCuI/[DBU][HOAc]MicrowaveUnsymmetrical Sulfides dntb.gov.ua
Potassium Ethyl XanthogenateAryl HalidesCu-catalystOne-potDiaryl Thioethers researchgate.net
ThioacetatesAryl HalidesPd-catalystOne-potUnsymmetrical Aryl Sulfides researchgate.net

This table illustrates the use of various sulfur surrogates in the synthesis of thioethers.

Indirect Synthetic Routes and Precursor Functionalization

Chemoselective Functional Group Interconversions Leading to the Sulfane Scaffold

The synthesis of the sulfane scaffold can also be achieved through the chemoselective interconversion of other functional groups. This approach is particularly useful when direct C-S bond formation is challenging due to substrate sensitivity or the presence of multiple reactive sites.

One such strategy involves the conversion of a hydroxyl group to a thiol. For instance, Lawesson's reagent has been used for the chemoselective transformation of allylic alcohols and carbohydrates to their corresponding thiols under mild conditions. organic-chemistry.org This generated thiol can then be subjected to benzylation to yield the desired thioether.

Another approach could involve the reduction of a sulfoxide (B87167) or sulfone to the corresponding sulfide. For example, the asymmetric oxidation of an aryl benzyl sulfide to a sulfoxide is a well-established transformation, and its reversal would provide the sulfane. researchgate.net

Multistep Convergent and Divergent Synthetic Pathways

Complex molecules like this compound can be assembled through multistep synthetic pathways that can be either convergent or divergent.

A divergent synthesis , on the other hand, starts from a common intermediate that is elaborated into a variety of related structures. williams.edu For example, a common precursor bearing a reactive handle could be synthesized and then reacted with a library of different benzylating or arylating agents to produce a range of analogous thioethers. This approach is particularly efficient for generating chemical libraries for screening purposes.

Elucidating the Chemical Reactivity and Advanced Transformations of Benzyl 3 Bromophenyl Sulfane

Transformations at the Sulfur Center

The sulfur atom in Benzyl(3-bromophenyl)sulfane is a versatile hub for chemical reactions. It can be oxidized to form sulfoxides and sulfones, and the carbon-sulfur bonds can be cleaved or rearranged to create new chemical structures.

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organic chemistry. For this compound, this process allows for the introduction of oxygen atoms to the sulfur center, which significantly alters the compound's electronic and steric properties. The selective control of this oxidation is crucial for synthesizing the desired sulfoxide (B87167) or sulfone.

The selective oxidation of sulfides to sulfoxides without over-oxidation to the corresponding sulfones is a significant challenge. A variety of oxidizing agents and reaction conditions have been developed to achieve this selectivity. organic-chemistry.orgorganic-chemistry.org Hydrogen peroxide is considered an environmentally friendly oxidant due to its production of water as the only byproduct. nih.gov

Several catalytic systems have been developed to enhance the selectivity of sulfide (B99878) oxidation. For instance, molybdenum catalysts have shown high efficiency in the selective oxidation of sulfides to sulfoxides. researchgate.net Similarly, a recoverable silica-based tungstate interphase catalyst has been used with 30% hydrogen peroxide for the selective oxidation of various aromatic and aliphatic sulfides. organic-chemistry.org The choice of solvent can also play a crucial role in determining the product selectivity. For example, using oxone as an oxidant, sulfoxides are obtained in excellent yield in ethanol, while sulfones are the major product in water. rsc.org

For the synthesis of sulfones, stronger oxidizing conditions are required. Hydrogen peroxide, in combination with catalysts like tantalum carbide or niobium carbide, can efficiently produce sulfones. organic-chemistry.org The stoichiometry of the oxidant is a key factor; by controlling the amount of hydrogen peroxide, one can selectively obtain either the sulfoxide or the sulfone. organic-chemistry.org

Table 1: Selective Oxidation of Sulfides

Oxidant/CatalystSolventTemperatureProductYield
H₂O₂ / MoO₂Cl₂AcetonitrileRoom Temp.SulfoxideHigh
30% H₂O₂ / Silica-based TungstateCH₂Cl₂/MeOHRoom Temp.Sulfoxide/SulfoneGood to Excellent
OxoneEthanolMildSulfoxideExcellent
OxoneWaterMildSulfoneHigh
H₂O₂ / Tantalum Carbide--SulfoxideHigh
H₂O₂ / Niobium Carbide--SulfoneHigh
H₂O₂ / Dendritic Phosphomolybdate95% EtOH30 °CSulfoxide>90%
H₂O₂ / Dendritic Phosphomolybdate95% EtOH40 °CSulfoneHigh

The oxidation of sulfides is a multi-step process that can lead to various intermediates and products, including elemental sulfur, thiosulfate, sulfite, and sulfate. water360.com.au The mechanism often involves the electrophilic attack of an oxygen atom from the oxidant on the sulfur atom of the sulfide. nih.gov

In catalyzed reactions, the mechanism can be more complex. For instance, in metal-catalyzed oxidations, the reaction may proceed through the formation of a metal-peroxo species that then transfers an oxygen atom to the sulfide. researchgate.net The kinetics of sulfide oxidation can be influenced by factors such as the concentration of the reactants, temperature, and pH. water360.com.aucaltech.edu The reaction rate is often dependent on the concentration of both the sulfide and the oxidant. water360.com.au

Computational studies, such as Density Functional Theory (DFT), have been employed to elucidate the mechanism of sulfide oxidation. These studies suggest that the oxidation of sulfides to sulfoxides by periodates, for example, occurs via a one-step oxygen-transfer reaction. researchgate.net The geometry of the transition state is influenced by the interaction between the highest occupied molecular orbital (HOMO) of the sulfide and the lowest unoccupied molecular orbital (LUMO) of the oxidant. researchgate.net

Beyond oxidation, the sulfur center in this compound can mediate cleavage and rearrangement reactions, offering pathways to novel molecular architectures.

The cleavage of the carbon-sulfur (C–S) bond in thioethers is a challenging but synthetically valuable transformation. Electrochemical methods have been developed for the regioselective cleavage of C(sp³)–S bonds in alkyl aryl thioethers under mild conditions. rsc.org This electro-oxidative approach generates cationic species from both the carbon and sulfur fragments, which can then be trapped by nucleophiles to form new products like aldehydes, ketones, and sulfinates. rsc.org This method offers a sustainable alternative to traditional metal-catalyzed C–S bond cleavage, improving atom economy by utilizing both fragments of the original molecule. rsc.org

Another approach involves the use of hydrogen peroxide to cleave the C–S bond, which can lead to the formation of formally reduced products from certain thiols and dithioethers. psu.edursc.org The selectivity of this reaction can be enhanced by generating the hydrogen peroxide in situ using a supported palladium catalyst. psu.edursc.org

Aryl thioether metathesis is a powerful tool for the synthesis of high-value thioethers. d-nb.info This reaction involves the exchange of aryl groups between two different thioethers. Nickel-catalyzed systems have been developed for this transformation, demonstrating high functional group tolerance. d-nb.infonih.govnih.gov The key to this reaction is a reversible Ni(0)/Ni(II) catalytic cycle. d-nb.infonih.gov

This methodology has been successfully applied to the synthesis of challenging macrocycles through a ring-closing metathesis that does not involve alkene bonds. d-nb.infonih.gov Detailed mechanistic studies, combining experimental and computational results, have provided strong support for a mechanism involving a key transmetalation step between two independently generated oxidative addition complexes. figshare.com This process represents a sustainable alternative to previous palladium-based catalytic systems. d-nb.infonih.gov

Sulfur-Mediated Cleavage and Rearrangement Reactions

Cross-Coupling and Functionalization of the Bromophenyl Moiety

The presence of a bromine atom on the phenyl ring of this compound offers a versatile handle for a wide array of chemical transformations. This section details the key reactions that enable the functionalization of this aryl bromide moiety, primarily through transition metal-catalyzed cross-coupling reactions and other substitution pathways.

Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Bromide Position

Palladium catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The aryl bromide in this compound is an excellent electrophilic partner for these transformations.

The Suzuki-Miyaura coupling is a highly utilized palladium-catalyzed reaction that joins an organoboron compound with an organohalide. libretexts.org For this compound, this reaction enables the formation of a new aryl-aryl or aryl-heteroaryl bond at the C3 position of the phenyl ring, displacing the bromine atom. The reaction typically involves a Pd(0) catalyst, a base, and an organoboron species, such as a boronic acid or a boronic ester. libretexts.orggre.ac.uk

The general catalytic cycle involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst. libretexts.org

This methodology is compatible with a wide range of functional groups, making it a robust method for synthesizing complex molecules. chemrxiv.orgchemrxiv.org

Coupling Partner (Ar-B(OH)₂)Product StructureProduct Name
Phenylboronic acidChemical structure of Biphenyl-3-yl(benzyl)sulfaneBiphenyl-3-yl(benzyl)sulfane
4-Methoxyphenylboronic acidChemical structure of Benzyl(4'-methoxybiphenyl-3-yl)sulfaneBenzyl (B1604629)%284%27-methoxybiphenyl-3-yl%29sulfane.svg/150px-Benzyl%284%27-methoxybiphenyl-3-yl%29sulfane.svg.png"/>Benzyl(4'-methoxybiphenyl-3-yl)sulfane
Thiophen-2-ylboronic acidChemical structure of Benzyl(3-(thiophen-2-yl)phenyl)sulfaneBenzyl(3-(thiophen-2-yl)phenyl)sulfane
Pyridin-3-ylboronic acidChemical structure of Benzyl(3-(pyridin-3-yl)phenyl)sulfaneBenzyl(3-(pyridin-3-yl)phenyl)sulfane

Beyond the Suzuki-Miyaura coupling, several other palladium-catalyzed reactions can be employed to functionalize the aryl bromide of this compound.

Stille Coupling: This reaction involves the coupling of an organohalide with an organotin compound (organostannane). organic-chemistry.orgwikipedia.org The primary advantage of the Stille reaction is the stability and tolerance of organostannanes to a variety of reaction conditions. However, a significant drawback is the toxicity of the tin reagents. wikipedia.orglibretexts.org For this compound, a Stille coupling with an appropriate organostannane would yield a biaryl or vinyl-substituted product.

Heck Reaction: The Heck reaction (or Mizoroki-Heck reaction) is a powerful method for C-C bond formation between an unsaturated halide and an alkene, catalyzed by palladium in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction would allow for the introduction of a vinyl group at the C3 position of the phenyl ring of this compound, leading to the formation of stilbene-like derivatives. The reaction typically shows high stereoselectivity, favoring the E-alkene product. organic-chemistry.orglibretexts.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It is catalyzed by a combination of a palladium complex and a copper(I) salt, in the presence of a base such as an amine. organic-chemistry.orgresearchgate.net Applying the Sonogashira coupling to this compound would result in the synthesis of arylalkyne derivatives, which are valuable intermediates in organic synthesis. wikipedia.org

ReactionCoupling PartnerGeneral Product Type
Stille CouplingOrganostannane (e.g., Tributyl(phenyl)stannane)Aryl-Aryl
Heck ReactionAlkene (e.g., Styrene)Aryl-Alkene (Stilbene derivative)
Sonogashira CouplingTerminal Alkyne (e.g., Phenylacetylene)Aryl-Alkyne (Diarylacetylene)

Nickel-Catalyzed Cyanation of Aryl Thioethers

While palladium is dominant in cross-coupling, nickel catalysis has emerged as a powerful alternative, particularly for certain transformations like cyanation. mdpi.com Nickel-catalyzed cyanation of aryl halides provides a direct route to aryl nitriles. mdpi.comnih.gov This transformation is valuable as the nitrile group can be further converted into other functional groups such as carboxylic acids, amines, and amides.

For this compound, a nickel-catalyzed cyanation would replace the bromine atom with a cyano (-CN) group. Various cyanide sources can be used, including zinc cyanide (Zn(CN)₂), which is less toxic than other cyanide salts. acs.orgethz.ch The reaction typically requires a nickel catalyst, a ligand (such as a phosphine (B1218219) or N-heterocyclic carbene), and a base. acs.orgethz.chresearchgate.net

It is important to note a potential competing reaction pathway. Research has shown that nickel catalysts can also activate and cleave the C–S bond of aryl thioethers for cyanation. acs.orgresearchgate.net In the case of this compound, selective cyanation at the C-Br bond is generally expected over the C-S bond under appropriate conditions, as the C-Br bond is typically more reactive towards oxidative addition with nickel(0) catalysts than the aryl C-S bond. ethz.ch

Nucleophilic Aromatic Substitution on the Bromophenyl Ring

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For a typical SNAr reaction to occur via the addition-elimination mechanism, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. dalalinstitute.com

This compound lacks such strong activating groups. The benzylthio group is weakly activating or deactivating depending on the reaction, but it is not a strong electron-withdrawing group required for the classical SNAr mechanism. Therefore, direct substitution of the bromine by common nucleophiles under standard SNAr conditions is unlikely to be efficient.

An alternative pathway for nucleophilic substitution on unactivated aryl halides is the elimination-addition, or benzyne (B1209423) , mechanism. chemistrysteps.com This mechanism requires very strong basic conditions (e.g., sodium amide, NaNH₂) to deprotonate the ring adjacent to the halogen, followed by elimination of the halide to form a highly reactive benzyne intermediate. The nucleophile then adds to the benzyne, and subsequent protonation yields the substituted product. chemistrysteps.comyoutube.com This pathway, however, can lead to a mixture of regioisomers.

Reactivity and Derivatization at the Benzylic Methylene Group

The benzylic methylene group (-CH₂-) in this compound is another key site for chemical reactivity. The proximity of the phenyl ring and the sulfur atom significantly influences the reactivity of these C-H bonds. The benzylic position can be stabilized through resonance whether a radical, cation, or anion is formed at the benzylic carbon. chemistrysteps.comchemistry.coach

Key reactions at the benzylic position include:

Free-Radical Halogenation: Similar to other benzylic positions, the methylene group can undergo free-radical bromination using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. This reaction proceeds via a resonance-stabilized benzylic radical, leading to the formation of α-bromo derivatives. chemistrysteps.commasterorganicchemistry.com

Oxidation: Strong oxidizing agents, such as potassium permanganate (KMnO₄), can oxidize alkyl groups attached to a benzene (B151609) ring to a carboxylic acid group. libretexts.org In the case of this compound, this could lead to cleavage of the benzylic C-S bond and formation of benzoic acid derivatives. Milder or more selective oxidizing agents might allow for the formation of a sulfoxide or sulfone by targeting the sulfur atom.

Deprotonation and Alkylation: The benzylic protons are acidic enough to be removed by a strong base (e.g., an organolithium reagent) to form a resonance-stabilized benzylic carbanion. This carbanion can then act as a nucleophile, reacting with various electrophiles (such as alkyl halides or carbonyl compounds) to form new carbon-carbon bonds. This α-arylation of sulfides is a known transformation. organic-chemistry.org

Reaction TypeReagent(s)Product Type
Free-Radical BrominationNBS, Radical Initiator (e.g., AIBN)α-Bromobenzyl sulfide derivative
Oxidation (Sulfur)m-CPBA, H₂O₂Sulfoxide or Sulfone derivative
Deprotonation/Alkylation1. Strong Base (e.g., n-BuLi) 2. Electrophile (e.g., CH₃I)α-Alkylated benzyl sulfide derivative

Electrophilic and Nucleophilic Substitution Reactions at the Benzylic Carbon

The benzylic carbon of this compound is a key site for both electrophilic and nucleophilic substitution reactions. The stability of the corresponding benzylic carbocation and the ability of the thioether to act as a leaving group or to influence the reactivity of the benzylic C-H bond are crucial factors in these transformations.

While direct electrophilic substitution on the benzylic carbon-hydrogen bond is not a common pathway, the generation of a benzylic carbocation intermediate allows for subsequent reaction with nucleophiles. This can be achieved by employing strong acids or Lewis acids to facilitate the departure of a suitable leaving group, although in the case of a simple thioether, this is less straightforward without prior modification.

More prevalent are nucleophilic substitution reactions, where a nucleophile displaces a leaving group at the benzylic position. For this compound, the thioether moiety itself is not an ideal leaving group under neutral conditions. However, the benzylic position can be rendered more susceptible to nucleophilic attack through activation. For instance, oxidation of the sulfur to a sulfoxide or sulfone would create a better leaving group. Alternatively, if the molecule were modified to have a halide at the benzylic position (e.g., 1-bromo-1-(3-bromophenylthio)toluene), it would readily undergo SN1 or SN2 reactions.

Given the primary nature of the benzylic carbon in this compound, SN2 reactions would be sterically favored with strong nucleophiles. The SN1 pathway becomes more plausible if a stable benzylic carbocation can be formed, which is facilitated by the resonance stabilization provided by the phenyl ring.

Reaction TypeReagents/ConditionsProduct TypeMechanism
Nucleophilic Substitution (Hypothetical)Strong Nucleophile (e.g., CN⁻, RO⁻) on an activated substrateSubstituted benzyl sulfideSN2
Nucleophilic Substitution (Hypothetical)Weak Nucleophile (e.g., H₂O, ROH) on an activated substrateSubstituted benzyl sulfideSN1

Radical-Mediated Functionalizations at the Benzylic Position

The benzylic C-H bonds of this compound are susceptible to homolytic cleavage to form a resonance-stabilized benzylic radical. This reactivity is the basis for a variety of radical-mediated functionalization reactions.

A classic example of such a transformation is free-radical bromination using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). pearson.comchemistrysteps.comkhanacademy.orgmasterorganicchemistry.com The reaction proceeds via a chain mechanism involving the abstraction of a benzylic hydrogen by a bromine radical to form the stable benzylic radical, which then reacts with Br₂ (generated in situ from NBS) to yield the α-brominated product. This transformation would provide a versatile intermediate for subsequent nucleophilic substitution reactions.

Recent advancements in photoredox and transition-metal catalysis have expanded the scope of benzylic C-H functionalization. nih.govresearchgate.net These methods often involve the generation of a benzylic radical through hydrogen atom transfer (HAT) to a photochemically generated radical or a high-valent metal species. The resulting benzylic radical can then be trapped by various radical acceptors to form new C-C, C-N, C-O, or C-S bonds. For instance, photocatalytic methods could enable the arylation, alkylation, or amination of the benzylic position of this compound under mild conditions.

ReactionReagents/ConditionsProductKey Intermediate
Free-Radical BrominationN-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN, light)1-Bromo-1-(3-bromophenylthio)tolueneBenzylic Radical
Photocatalytic C-H ArylationAryl Halide, Photocatalyst (e.g., Ir or Ru complex), Base1-Aryl-1-(3-bromophenylthio)tolueneBenzylic Radical

Homologation and Skeletal Rearrangements Involving the benzyl Fragment

The benzyl fragment of this compound can also participate in reactions that lead to an extension of the carbon chain (homologation) or a reorganization of the molecular skeleton (skeletal rearrangements).

Rearrangements involving benzyl thioethers are well-documented and often proceed through anionic or ylide intermediates. The Sommelet-Hauser rearrangement, for example, typically involves the treatment of a benzylic quaternary ammonium salt with a strong base, leading to a nih.govnih.gov-sigmatropic rearrangement and ortho-alkylation of the aromatic ring. wikipedia.orgchemistry-reaction.combdu.ac.in While this compound is not a quaternary ammonium salt, related rearrangements can occur in sulfur ylides generated from the corresponding sulfonium salts. Formation of a sulfonium salt from this compound, for instance by reaction with an alkyl halide, followed by deprotonation at the benzylic carbon with a strong base, could potentially lead to a Sommelet-Hauser or a nih.govwikipedia.org-rearrangement (Stevens rearrangement).

The Wittig rearrangement is another well-known transformation, typically of ethers, but thioether analogues are also known. nih.govmdpi.comwikipedia.orgnih.gov This reaction involves the deprotonation of the benzylic carbon with a strong base (e.g., an organolithium reagent) to form a carbanion, which then undergoes a nih.govwikipedia.org- or nih.govnih.gov-rearrangement. For this compound, a nih.govwikipedia.org-Wittig rearrangement would involve the migration of the 3-bromophenylthio group from sulfur to the adjacent benzylic carbon, resulting in a thiol after workup. A nih.govnih.gov-Wittig rearrangement is less likely for this specific substrate as it requires an adjacent unsaturated system.

RearrangementKey IntermediateDriving ForcePotential Product
Sommelet-Hauser (from sulfonium salt)Sulfur YlideFormation of a stable aromatic systemortho-Substituted benzyl sulfide
nih.govwikipedia.org-WittigBenzylic CarbanionRelief of carbanionic charge1-(3-Bromophenylthio)-1-phenylethanethiol

In Depth Mechanistic Investigations of Benzyl 3 Bromophenyl Sulfane Reactions

Catalytic Cycles in Transition Metal-Mediated Transformations

Transition metal catalysis provides powerful methods for forming new chemical bonds, and compounds like Benzyl(3-bromophenyl)sulfane serve as versatile substrates. nih.gov The presence of both a C(sp²)-Br bond and two C-S bonds offers multiple sites for catalytic activation. Nickel and palladium complexes are particularly effective for mediating such transformations, which typically proceed through a well-defined catalytic cycle. nih.govrsc.org

A generalized catalytic cycle for the cross-coupling of an aryl sulfide (B99878) often involves three key elementary steps: oxidative addition, transmetalation or ligand exchange, and reductive elimination. nih.govnih.gov For this compound, a catalyst such as a Ni(0) or Pd(0) species can initiate the cycle by reacting with either the aryl bromide or the aryl-sulfur bond.

Analysis of Oxidative Addition, Reductive Elimination, and Ligand Exchange Steps

Oxidative Addition : This is typically the first and often rate-determining step, where a low-valent metal center inserts into a covalent bond, increasing its oxidation state and coordination number. wikipedia.org In the case of this compound, two primary pathways for oxidative addition are plausible: insertion into the C(aryl)-Br bond or cleavage of a C-S bond.

C-Br Bond Insertion : The oxidative addition of aryl halides to d¹⁰ metal complexes like Ni(0) and Pd(0) is a well-established process. acs.org The reaction rate generally follows the trend of bond dissociation energy: C-I > C-Br > C-Cl. acs.org This pathway would generate a key organometallic intermediate, an Aryl-Metal(II)-Halide species.

C-S Bond Insertion : While historically considered challenging due to the potential for sulfur to act as a catalyst poison, C-S bond cleavage has emerged as a viable strategy, particularly with nickel catalysts. nih.govjst.go.jp Mechanistic studies have shown that Ni(0) complexes can undergo oxidative addition into aryl sulfide bonds to generate aryl-Ni-thiolate intermediates. chemrxiv.orgacs.org

Ligand Exchange : Following oxidative addition, the organometallic intermediate can undergo ligand exchange. This step is critical in reactions like the nickel-catalyzed aryl exchange, where two different oxidative addition complexes—one from an aryl sulfide and one from an aryl electrophile—can exchange their respective aryl and thiolate/alkoxide groups. chemrxiv.orgacs.org This exchange allows for the formation of a new combination of ligands on the metal center, poised for reductive elimination.

Reductive Elimination : This is the final, product-forming step of the cycle. wikipedia.org Two ligands on the metal center couple to form a new covalent bond, while the metal's oxidation state is reduced by two, regenerating the active catalyst. umb.edu For this step to occur, the two ligands to be coupled must typically be positioned cis to one another in the metal's coordination sphere. wikipedia.org The rate and facility of reductive elimination are crucial for catalyst turnover and are influenced by the nature of the ligands and the metal center. nih.gov

Identification and Characterization of Organometallic Intermediates

The direct observation and characterization of intermediates within a catalytic cycle provide invaluable insight into the reaction mechanism. Although often transient and highly reactive, several key types of organometallic intermediates can be proposed for reactions involving this compound.

Stoichiometric studies on related systems have successfully isolated and characterized such intermediates. For example, the oxidative addition product of an aryl sulfide to a Ni(0) complex has been isolated and its structure confirmed by X-ray crystallography. acs.org This provides a structural blueprint for the likely intermediates in a catalytic cycle involving this compound.

Below is a table summarizing the plausible organometallic intermediates and the common techniques used for their characterization in analogous systems.

Intermediate TypeGeneral Structure (M = Ni, Pd; L = Ligand)Plausible Formation PathwayCharacterization Methods
Oxidative Addition Complex (from C-Br) trans-[M(C₆H₄S-benzyl)(Br)L₂]Oxidative addition of the C-Br bond to a M(0)L₂ complex.X-ray Crystallography, ¹H NMR, ³¹P NMR, EPR Spectroscopy acs.orgacs.org
Oxidative Addition Complex (from C-S) trans-[M(3-bromophenyl)(S-benzyl)L₂]Oxidative addition of the C(aryl)-S bond to a M(0)L₂ complex.X-ray Crystallography, ¹H NMR, ³¹P NMR acs.org
Ligand Exchange Intermediate [M(Aryl¹)(Aryl²)L₂] or [M(Aryl)(Nu)L₂]Reaction of an oxidative addition complex with a second organometallic species or a nucleophile (Nu).NMR Spectroscopy
Reductive Elimination Precursor cis-[M(R¹)(R²)L₂]Isomerization of a trans-complex to place the coupling partners (R¹, R²) cis to each other.Computational Modeling, Kinetic Studies umb.edu

Non-Catalytic Reaction Mechanisms

Beyond transition metal catalysis, this compound can undergo reactions through fundamental organic mechanisms, primarily involving the benzylic carbon and its bond to the sulfur atom.

Detailed Analysis of Nucleophilic Substitution Pathways (Sₙ1, Sₙ2)

The benzylic position is highly susceptible to nucleophilic substitution due to its ability to stabilize both a carbocation intermediate (Sₙ1 pathway) and a pentacoordinate transition state (Sₙ2 pathway). chemistry.coach The operative mechanism is largely dictated by the reaction conditions. studentdoctor.netglasp.co

Sₙ1 Mechanism : This pathway involves a two-step process initiated by the departure of the leaving group to form a carbocation intermediate, which is subsequently attacked by a nucleophile. chemistry.coach The benzylic position in this compound can readily support an Sₙ1 reaction because the resulting benzyl (B1604629) carbocation is stabilized by resonance with the adjacent benzene (B151609) ring. quora.comstackexchange.com This pathway is favored by weak nucleophiles, polar protic solvents, and substrates that can form stable carbocations. youtube.com

Sₙ2 Mechanism : This is a single-step, concerted reaction where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. chemistry.coach Primary benzylic substrates, such as the one in this compound, are well-suited for Sₙ2 reactions, provided steric hindrance is minimal. youtube.com This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents. studentdoctor.net

The following table compares the factors influencing the Sₙ1 and Sₙ2 pathways at the benzylic carbon of this compound.

FactorSₙ1 PathwaySₙ2 Pathway
Substrate Favored due to formation of a resonance-stabilized benzylic carbocation. libretexts.orgFavored as it is a primary benzylic carbon with moderate steric hindrance. chemistry.coach
Nucleophile Favored by weak nucleophiles (e.g., H₂O, ROH). youtube.comFavored by strong nucleophiles (e.g., ⁻OH, ⁻CN, RS⁻). studentdoctor.net
Leaving Group The 3-bromophenylthiolate anion is a reasonably good leaving group, stabilized by the aromatic ring.The stability of the leaving group is also crucial for the Sₙ2 transition state.
Solvent Favored by polar protic solvents (e.g., ethanol, water) that can solvate both the carbocation and the leaving group.Favored by polar aprotic solvents (e.g., acetone, DMSO) that solvate the counter-ion but not the nucleophile.

Exploration of Single-Electron Transfer (SET) Pathways

Single-electron transfer (SET) represents an alternative mechanistic pathway for bond cleavage, proceeding through radical intermediates rather than ionic ones. researchgate.net Thioethers, particularly benzylic thioethers, can undergo C-S bond cleavage upon single-electron reduction. chemrxiv.org

The mechanism initiates with the transfer of a single electron to the this compound molecule, forming a radical anion. This transient species can then fragment. chemrxiv.org DFT calculations on analogous benzylic thioethers suggest that C(sp³)–S bond cleavage is energetically preferred over C(sp²)–S cleavage and can occur spontaneously upon electron transfer to furnish a benzyl radical and a 3-bromothiophenolate anion. chemrxiv.org This SET pathway can be initiated electrochemically or photochemically and provides a distinct route to C-S bond scission. chemrxiv.orgrsc.org

The general SET process can be depicted as:

Electron Transfer : Ar-S-CH₂Ph + e⁻ → [Ar-S-CH₂Ph]•⁻

Fragmentation : [Ar-S-CH₂Ph]•⁻ → Ar-S⁻ + •CH₂Ph

Concerted vs. Stepwise Mechanisms in Sulfur-Containing Systems

A fundamental question in mechanistic chemistry is whether a reaction proceeds in a single, continuous step (concerted) or through one or more intermediates (stepwise). diva-portal.orgpsiberg.com The reactions of this compound provide examples of both.

Concerted Mechanisms : These reactions proceed through a single transition state without the formation of any intermediates. quora.com The Sₙ2 reaction is a classic example of a concerted process. psiberg.com As discussed, a strong nucleophile attacking the benzylic carbon of this compound would proceed via a concerted displacement of the thiolate leaving group.

Stepwise Mechanisms : These reactions involve at least two steps and the formation of a reactive intermediate. quora.com The Sₙ1 reaction, proceeding through a discrete benzyl carbocation, is a clear example of a stepwise pathway. psiberg.com Similarly, SET-initiated C-S bond cleavage can be stepwise if the intermediate radical-anion has a finite lifetime before fragmentation. chemrxiv.org Nucleophilic aromatic substitution (SₙAr), should it occur on the bromophenyl ring, is also typically a stepwise process that proceeds via a stabilized "Meisenheimer" anionic intermediate. researchgate.net

The distinction is summarized in the table below for various potential transformations of this compound.

Reaction TypeMechanismKey Intermediate(s)
Nucleophilic Substitution (Benzylic) Sₙ2Concerted (No Intermediate)
Nucleophilic Substitution (Benzylic) Sₙ1Stepwise (Benzylic Carbocation)
C-S Bond Cleavage via Reduction SETStepwise (Radical Anion) or Concerted chemrxiv.org
Transition Metal Cross-Coupling Catalytic CycleStepwise (Organometallic Intermediates)
Nucleophilic Aromatic Substitution SₙArStepwise (Meisenheimer Complex)

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic and thermodynamic studies are crucial for elucidating the mechanisms of chemical reactions. For a molecule like this compound, which possesses a reactive benzylic C-S bond, potential reactions could include nucleophilic substitution at the benzylic carbon or oxidation at the sulfur atom. The feasibility and rate of these pathways are governed by thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of activation, as well as kinetic rate constants.

A hypothetical reaction, such as the oxidation of the sulfide to a sulfoxide (B87167), can be considered. The thermodynamic profile for such a reaction would involve the starting material, a transition state, and the final product, with the relative energy levels dictating the spontaneity and equilibrium position of the reaction.

Illustrative Thermodynamic Data for the Oxidation of this compound

ParameterHypothetical ValueUnits
ΔH° (Enthalpy of Reaction)-150kJ/mol
ΔS° (Entropy of Reaction)-45J/(mol·K)
ΔG° (Gibbs Free Energy)-136.6kJ/mol
E_a (Activation Energy)85kJ/mol

Note: The data in this table is hypothetical and intended for illustrative purposes, based on typical values for sulfide oxidation.

Nucleophilic Substitution: In a potential S_N2 reaction at the benzylic carbon, the rate-determining step would be the concerted attack of the nucleophile and departure of the 3-bromophenylthiolate leaving group. The reaction rate would be dependent on the concentration of both the substrate and the nucleophile. Conversely, in a hypothetical S_N1 reaction, the RDS would be the unimolecular cleavage of the C-S bond to form a stable benzylic carbocation. This step's rate would only depend on the substrate's concentration. The presence of the electron-withdrawing bromine atom on the phenyl ring would likely disfavor the stability of the thiolate leaving group, potentially influencing the RDS.

Oxidation: For the oxidation of the sulfide to a sulfoxide using an oxidant like hydrogen peroxide, the reaction likely proceeds through a bimolecular mechanism. A kinetic study on the analogous p,p'-dichlorobenzyl sulfide showed that the reaction followed second-order kinetics. This suggests that the rate-determining step involves the interaction of both the sulfide and the oxidizing agent in the transition state.

Hypothetical Rate Data for Competing Pathways

Reaction PathwayRate LawHypothetical Rate Constant (k) at 298 K
S_N2 Substitution with a strong nucleophileRate = k[Substrate][Nucleophile]1.5 x 10⁻⁴ M⁻¹s⁻¹
S_N1 Solvolysis in a polar protic solventRate = k[Substrate]8.0 x 10⁻⁷ s⁻¹
Oxidation to Sulfoxide with H₂O₂Rate = k[Substrate][H₂O₂]2.0 x 10⁻⁵ M⁻¹s⁻¹

Note: This table presents hypothetical data to illustrate how rate laws and constants are used to discern reaction mechanisms.

Kinetic Isotope Effects (KIEs) are a powerful tool for probing reaction mechanisms, particularly for determining the extent of bond breaking or formation in the rate-determining step. This is achieved by measuring the difference in reaction rates between a molecule with a lighter isotope (e.g., ¹H, ¹²C, ³²S) and one with a heavier isotope (e.g., ²H or D, ¹³C, ³⁴S) at a specific atomic position.

Primary Kinetic Isotope Effects: A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the RDS. For instance, if the benzylic C-H bond were to be cleaved in the RDS of an oxidation reaction, one would expect a significant primary KIE (k_H/k_D > 1).

Secondary Kinetic Isotope Effects: A secondary KIE occurs when the isotopically substituted atom is not directly involved in bond breaking or formation in the RDS, but its environment changes between the reactant and the transition state. For an S_N1 reaction of this compound, substituting the benzylic hydrogens with deuterium (B1214612) (α-secondary KIE) would likely result in a k_H/k_D value greater than 1. This is because the C-H(D) bending vibrations are less restricted in the transition state leading to the sp²-hybridized carbocation. For an S_N2 reaction, a k_H/k_D value slightly less than or close to 1 would be expected due to increased steric crowding in the sp³-hybridized transition state.

Sulfur Kinetic Isotope Effects: In reactions where the C-S bond is cleaved, a ³²S/³⁴S KIE could provide valuable information. A significant normal KIE (k₃₂/k₃₄ > 1) would suggest that the C-S bond is substantially weakened or broken in the rate-determining step, which would be expected in an S_N1 mechanism.

Illustrative Kinetic Isotope Effect Data

Reaction TypeIsotopic SubstitutionPosition of LabelHypothetical k_light/k_heavyMechanistic Implication
S_N1 Nucleophilic SubstitutionH/DBenzylic CH₂1.15Rehybridization from sp³ to sp² in the RDS (carbocation formation)
S_N2 Nucleophilic SubstitutionH/DBenzylic CH₂0.98Increased steric crowding in the trigonal bipyramidal TS
Oxidation involving C-H abstractionH/DBenzylic CH₂4.5C-H bond cleavage is part of the rate-determining step
S_N1 Nucleophilic Substitution³²S/³⁴SSulfide1.015Significant C-S bond cleavage in the rate-determining step

Note: The data in this table is hypothetical and serves to illustrate the principles of how kinetic isotope effects are interpreted to elucidate reaction mechanisms.

Advanced Spectroscopic Characterization and Structural Elucidation of Benzyl 3 Bromophenyl Sulfane and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

High-Resolution ¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of Benzyl(3-bromophenyl)sulfane provide the foundational data for its structural confirmation. The chemical shifts (δ) are influenced by the electronic environment of each nucleus, offering insights into the effects of the bromo- and benzyl-substituents on the phenylsulfane core.

In the ¹H NMR spectrum, the benzylic methylene protons (-S-CH₂-) are expected to appear as a distinct singlet in the range of δ 4.0–4.5 ppm. The protons of the monosubstituted benzyl (B1604629) ring typically exhibit a complex multiplet between δ 7.20 and 7.40 ppm. The aromatic protons on the 3-bromophenyl ring display characteristic splitting patterns consistent with a meta-substituted system. The proton at the C2 position (ortho to both sulfur and bromine) is expected to be a triplet (or a narrow multiplet), while the protons at C4, C5, and C6 will appear as distinct multiplets in the aromatic region.

The ¹³C NMR spectrum provides complementary information. The benzylic carbon (-S-CH₂-) is anticipated to resonate around δ 38–42 ppm. The aromatic carbons show signals in the range of δ 120–140 ppm. The carbon atom directly bonded to the bromine (C3) is significantly influenced by the halogen's electronegativity and is expected around δ 122 ppm, while the carbon attached to the sulfur atom (C1) would appear further downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR Data (in CDCl₃, 500 MHz)¹³C NMR Data (in CDCl₃, 125 MHz)
AssignmentPredicted Chemical Shift (δ, ppm)AssignmentPredicted Chemical Shift (δ, ppm)
Benzylic CH₂~4.15 (s, 2H)Benzylic CH₂~40.0
Aromatic H (Benzyl)~7.25-7.38 (m, 5H)C1' (ipso, Benzyl)~137.5
Aromatic H (3-Bromophenyl)~7.05-7.45 (m, 4H)C2'/C6' (ortho, Benzyl)~129.0
C3'/C5' (meta, Benzyl)~128.8
C4' (para, Benzyl)~127.5
C1 (C-S)~138.0
C2~132.5
C3 (C-Br)~122.5
C4~130.5
C5~128.0
C6~130.0

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of ¹H and ¹³C signals and for confirming the molecular structure by establishing through-bond and through-space correlations. researchgate.netscience.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (²J and ³J). For this compound, COSY would show correlations between the adjacent protons on the 3-bromophenyl ring and among the protons of the benzyl ring, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons. sdsu.edu This allows for the definitive assignment of each protonated carbon atom by linking the signals from the ¹H and ¹³C spectra. For instance, the singlet at ~4.15 ppm in the ¹H spectrum would correlate with the carbon signal at ~40.0 ppm in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by identifying long-range (2-3 bond) correlations between protons and carbons. core.ac.uk Key correlations would include the cross-peak between the benzylic methylene protons and the ipso-carbon of the benzyl ring, as well as the carbon atom of the 3-bromophenyl ring attached to the sulfur (C1).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique maps through-space correlations between protons that are in close proximity. A significant NOESY correlation would be observed between the benzylic methylene protons and the ortho-protons (C2'/C6'-H) of the benzyl ring, confirming their spatial relationship.

Table 2: Expected Key 2D NMR Correlations for this compound

TechniqueCorrelating ProtonsCorrelated Nucleus (¹H or ¹³C)Information Gained
COSYH4H5Confirms adjacency on the 3-bromophenyl ring.
HSQCBenzylic CH₂ (~4.15 ppm)Benzylic ¹³C (~40.0 ppm)Direct C-H connectivity.
HMBCBenzylic CH₂C1 (C-S) and C1' (ipso, Benzyl)Confirms the C-S-C linkage.
NOESYBenzylic CH₂H2'/H6' (ortho, Benzyl)Confirms spatial proximity.

Vibrational Spectroscopy for Molecular Structure and Functional Group Identification

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features. nih.gov Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene bridge appears just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings are expected in the 1450–1600 cm⁻¹ region. The out-of-plane C-H bending vibrations are particularly diagnostic for the substitution pattern of the aromatic rings. Furthermore, weaker absorptions corresponding to C-S and C-Br stretching are expected at lower wavenumbers.

Raman Spectroscopy (FT-Raman)

FT-Raman spectroscopy complements FT-IR, as it is particularly sensitive to non-polar, symmetric vibrations. rasayanjournal.co.in The aromatic ring breathing modes and the C-S stretching vibration are often more prominent in the Raman spectrum. The symmetric stretching of the sulfur-carbon bonds and the aromatic rings will provide strong signals, aiding in the confirmation of the molecular framework. rasayanjournal.co.in

Table 3: Predicted Vibrational Frequencies for this compound

Vibrational ModeExpected FT-IR Frequency (cm⁻¹)Expected FT-Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3100–3000 (medium)3100–3000 (strong)
Aliphatic C-H Stretch2960–2850 (medium)2960–2850 (strong)
Aromatic C=C Stretch1600–1450 (strong to medium)1600–1450 (strong)
Aromatic C-H Out-of-Plane Bend900–675 (strong)- (weak)
C-S Stretch750–600 (weak)750–600 (medium)
C-Br Stretch650–500 (medium)650–500 (strong)

High-Resolution Mass Spectrometry (HRMS) and Hyphenated Techniques (LC-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. For this compound (C₁₃H₁₁BrS), the presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion [M]⁺• and its bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units. researchgate.net

The primary fragmentation pathway observed in the mass spectrum is expected to be the cleavage of the benzylic C-S bond, which is the weakest bond in the molecule. This would lead to the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91. The other fragment would be the 3-bromothiophenoxy radical, which could also be detected as a cation at m/z 186/188.

Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for analyzing complex mixtures. nih.gov LC can be used to separate this compound from any starting materials, byproducts, or degradation products before introduction into the mass spectrometer, ensuring that the resulting mass spectrum is of the pure compound.

Table 4: Predicted HRMS Fragmentation Data for this compound

m/z (Isotopes)Proposed Fragment IonFormula
277.9768 / 279.9747[M]⁺• (Molecular Ion)[C₁₃H₁₁⁷⁹BrS]⁺• / [C₁₃H₁₁⁸¹BrS]⁺•
186.8828 / 188.8808[M - C₇H₇]⁺[C₆H₄⁷⁹BrS]⁺ / [C₆H₄⁸¹BrS]⁺
91.0542[M - C₆H₄BrS]⁺[C₇H₇]⁺

Precise Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the precise molecular mass and elucidating the structure of a compound through its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming its molecular formula, C₁₃H₁₁BrS.

The fragmentation of this compound under electron ionization (EI) is expected to follow characteristic pathways for aryl benzyl sulfides. A primary fragmentation process would likely involve the cleavage of the benzylic C-S bond, which is typically the weakest bond in such molecules. This would lead to the formation of a stable benzyl cation (C₇H₇⁺) and a 3-bromophenylthiolate radical. The benzyl cation would produce a prominent peak at a mass-to-charge ratio (m/z) of 91.

Another significant fragmentation pathway would be the cleavage of the S-C(aryl) bond, resulting in a 3-bromophenylthiyl radical and a benzyl radical. Further fragmentation of the 3-bromophenyl portion could occur through the loss of the bromine atom or the entire C₆H₄BrS fragment. The fragmentation of phenyl styryl sulfides has been observed to proceed through rearrangements to form more stable ions before subsequent fragmentation rug.nl. While this compound is not a styryl sulfide (B99878), the principle of rearrangement to more stable intermediates could also apply here.

A general study on the fragmentation of sulfides indicates that for saturated monosulfides, the protonated parent ion is often the predominant product, with little fragmentation. However, for aromatic sulfides, more complex fragmentation patterns are observed nih.gov. In the case of substituted 1,3-diphenyl-2-pyrazolines, it was found that phenyl ring substitution generally does not alter the fundamental fragmentation pattern of the parent compound core.ac.uk. This suggests that the core fragmentation of the sulfide bond in this compound would be the most significant process.

A plausible fragmentation pattern for this compound is summarized in the table below.

Fragment Ion m/z (Mass-to-Charge Ratio) Proposed Structure
[C₁₃H₁₁⁷⁹BrS]⁺278Molecular Ion
[C₁₃H₁₁⁸¹BrS]⁺280Molecular Ion (Isotope)
[C₇H₇]⁺91Benzyl Cation
[C₆H₄BrS]⁺187/1893-Bromophenylthio Cation
[C₆H₅S]⁺109Phenylthio Cation
[C₆H₄Br]⁺155/157Bromophenyl Cation

Isotopic Pattern Analysis for Elemental Composition

The presence of bromine in this compound gives rise to a highly characteristic isotopic pattern in its mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a distinctive M+2 peak, where M is the mass of the ion containing the ⁷⁹Br isotope. The molecular ion peak of this compound will therefore appear as a pair of peaks of nearly equal intensity, separated by two mass units (m/z 278 and 280 for the ions with ⁷⁹Br and ⁸¹Br, respectively). This isotopic signature is a powerful tool for confirming the presence of a single bromine atom in the molecule and its fragments.

Any fragment ions that retain the bromine atom will also exhibit this characteristic 1:1 ratio for the M and M+2 peaks. For instance, the 3-bromophenyl cation ([C₆H₄Br]⁺) would appear as a pair of peaks at m/z 155 and 157. This isotopic labeling is instrumental in identifying bromine-containing fragments and piecing together the fragmentation puzzle to confirm the compound's structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be a composite of the electronic transitions of the benzyl and 3-bromophenyl chromophores, modified by the sulfur linkage. Aromatic sulfides typically exhibit absorption bands corresponding to π → π* transitions of the aromatic rings.

In related studies of 3-(4-bromophenyl)-1-(thiophene-2-yl) prop-2-en-1 one, the UV-Visible spectrum was recorded in the range of 200–800 nm to confirm the molecular structure rasayanjournal.co.in. For this compound, the spectrum would likely show strong absorptions in the UV region, characteristic of substituted benzene (B151609) derivatives. The presence of the sulfur atom, with its lone pairs of electrons, can lead to n → π* transitions, although these are often weaker and may be obscured by the more intense π → π* bands. The bromine substituent may cause a slight red shift (bathochromic shift) of the absorption maxima compared to the unsubstituted benzyl phenyl sulfide. The electronic transitions in the bromine molecule itself have been studied, though this is less directly relevant to the transitions within the bromophenyl group researchgate.net.

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the electronic absorption spectra of molecules like this compound, providing theoretical support for experimental observations researchgate.net. Such calculations can help assign the observed absorption bands to specific electronic transitions within the molecule.

X-ray Crystallography for Definitive Solid-State Structure Determination

While no specific crystal structure for this compound is publicly available, analysis of related compounds from the Cambridge Structural Database can provide insights into the expected solid-state conformation. X-ray crystallography of a suitable single crystal would provide definitive information on bond lengths, bond angles, and torsional angles, as well as intermolecular interactions and crystal packing.

Based on crystal structures of similar diaryl sulfides and related molecules, the following structural parameters for this compound can be anticipated cas.czijcce.ac.ir.

The C-S-C bond angle in diaryl sulfides is typically in the range of 100-105°. The C-S bond lengths are expected to be around 1.77 Å for the S-C(sp²) bond to the bromophenyl ring and slightly longer, around 1.81 Å, for the S-C(sp³) bond to the benzyl group. The geometry around the sulfur atom is expected to be bent.

The torsional angles, which define the conformation of the molecule, are of particular interest. The two phenyl rings are not expected to be coplanar due to steric hindrance. The conformation will be a balance between the steric repulsion of the rings and the electronic effects of the sulfur atom. In a study of substituted diphenyl sulfides, it was found that the phenyl rings adopt an approximately perpendicular orientation to each other cas.cz.

The table below presents expected bond lengths and angles for this compound based on data from related structures.

Parameter Expected Value
C(sp²)-S Bond Length~1.77 Å
C(sp³)-S Bond Length~1.81 Å
C-Br Bond Length~1.90 Å
C-S-C Bond Angle~100-105°
Phenyl Ring Torsional AnglesNon-coplanar

The crystal packing of this compound would be governed by a variety of intermolecular interactions. The presence of the bromine atom introduces the possibility of halogen bonding, where the bromine atom acts as an electrophilic region (σ-hole) and interacts with a nucleophilic site on an adjacent molecule.

In the crystal structures of bromo-derivatives of 2,2-diphenyl-1-picrylhydrazyl, halogen–π interactions were observed researchgate.netsemanticscholar.org. Similarly, in the crystal structure of 4-bromophenyl-2-oxo-2H-chromene-3-carboxylate, C—H⋯O interactions and π–π stacking were the dominant forces in the crystal packing nih.gov. For 4-bromo-2-chlorophenyl (E)-3-[4-(undecyloxy)phenyl]acrylate, the packing is consolidated by C—H⋯π and C—Cl⋯π interactions nih.gov.

Computational and Theoretical Chemistry Studies on Benzyl 3 Bromophenyl Sulfane

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the electronic structure of many-body systems, such as molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it an ideal tool for studying molecules of moderate size like Benzyl(3-bromophenyl)sulfane.

Geometry Optimization and Conformational Landscapes

The first step in a computational analysis of a molecule is typically the determination of its most stable three-dimensional structure, a process known as geometry optimization. For a flexible molecule like this compound, which possesses several rotatable bonds, this process also involves exploring its conformational landscape to identify the various low-energy conformers.

Table 1: Representative Optimized Geometrical Parameters for a Benzyl (B1604629) Aryl Sulfide (B99878) Scaffold

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-S (phenyl) 1.77
C-S (benzyl) 1.82
C-Br 1.91
C-S-C 103.5

Data are representative values for similar aryl benzyl sulfide structures and have been synthesized from computational studies on analogous compounds. ijcps.orgajrconline.org

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals (HOMO-LUMO), Charge Distribution, Mulliken Population Analysis)

Understanding the electronic structure of this compound is crucial for predicting its reactivity and chemical behavior. DFT calculations provide valuable information about the distribution of electrons within the molecule.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. niscpr.res.inirjweb.com A smaller HOMO-LUMO gap generally suggests higher reactivity. niscpr.res.in For aryl sulfides, the HOMO is typically localized on the sulfur atom and the phenyl ring, while the LUMO is distributed over the aromatic systems. niscpr.res.in

Table 2: Representative Frontier Molecular Orbital Energies for a Benzyl Aryl Sulfide

Orbital Energy (eV)
HOMO -6.30
LUMO -0.83

These values are illustrative and based on DFT calculations for similar aromatic sulfide compounds. irjweb.com

Charge Distribution and Mulliken Population Analysis: The distribution of electron density in a molecule can be quantified using various population analysis schemes, with the Mulliken population analysis being a common method. niscpr.res.in This analysis assigns partial charges to each atom in the molecule, providing insight into its polarity and electrostatic potential. semanticscholar.orgkarazin.ua In this compound, the electronegative bromine and sulfur atoms are expected to carry partial negative charges, while the carbon and hydrogen atoms will have varying partial positive or negative charges depending on their chemical environment. niscpr.res.inirjweb.com This charge distribution influences the molecule's intermolecular interactions and its susceptibility to electrophilic or nucleophilic attack.

Table 3: Representative Mulliken Atomic Charges for Key Atoms in a Benzyl(bromo-phenyl)sulfane-like Structure

Atom Mulliken Charge (a.u.)
S -0.15
Br -0.05
C (bonded to S, phenyl) 0.12

Data are representative and derived from DFT calculations on analogous structures. niscpr.res.inirjweb.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)

DFT calculations can be a powerful tool for predicting various spectroscopic properties of molecules, which can aid in the interpretation of experimental data.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become increasingly accurate. nih.gov By employing methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, it is possible to predict the ¹H and ¹³C NMR spectra of molecules like this compound. nih.gov These predictions can be invaluable for assigning experimental signals and confirming the structure of the compound. The calculated chemical shifts are often correlated with experimental values to improve their accuracy. nih.govresearchgate.net

Vibrational Frequencies: The vibrational modes of a molecule can be calculated using DFT, which correspond to the absorption peaks observed in an infrared (IR) spectrum. ijcps.org These calculations can help in the assignment of experimental vibrational bands to specific molecular motions, such as C-H stretching, C=C aromatic ring stretching, and C-S stretching. mdpi.commdpi.com The calculated frequencies are often scaled by an empirical factor to better match experimental data. mdpi.com

Table 4: Representative Calculated Vibrational Frequencies for a Benzyl Aryl Sulfide Structure

Vibrational Mode Calculated Frequency (cm⁻¹)
Aromatic C-H Stretch 3060-3100
Aliphatic C-H Stretch 2920-2980
Aromatic C=C Stretch 1580, 1475

These are typical frequency ranges obtained from DFT calculations for similar molecules. mdpi.commdpi.com

UV-Vis Absorption: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of molecules, providing information about the wavelengths of maximum absorption (λ_max) in the ultraviolet-visible (UV-Vis) range. mdpi.comnih.gov These calculations can identify the electronic transitions responsible for the observed absorption bands, often corresponding to transitions from the HOMO to the LUMO or other molecular orbitals. mdpi.comrsc.org

Computational Modeling of Reaction Mechanisms and Pathways

Beyond static molecular properties, computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For this compound, this could involve modeling reactions such as nucleophilic aromatic substitution at the bromine-substituted carbon.

Identification and Characterization of Transition States and Intermediates

A chemical reaction proceeds from reactants to products through a high-energy species known as a transition state. semanticscholar.org Computational methods can be used to locate and characterize the geometry and energy of these fleeting structures. For a reaction involving this compound, such as a nucleophilic attack, DFT calculations can map out the potential energy surface, identifying any intermediates and the transition states that connect them. chemrxiv.org The characterization of a transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculation of Activation Energies and Reaction Enthalpies

Table 5: Representative Calculated Energy Profile for a Nucleophilic Aromatic Substitution on a Bromoaryl Sulfide

Species Relative Energy (kcal/mol)
Reactants 0.0
Transition State +20.5

This data is illustrative for a generic SNAr reaction on a similar substrate and is based on findings from computational studies on related systems. semanticscholar.orgchemrxiv.org

Intrinsic Reaction Coordinate (IRC) Analysis

Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to map the minimum energy path of a chemical reaction, connecting a transition state (TS) to the corresponding reactants and products. scm.comq-chem.comrowansci.comresearchgate.netmissouri.edu This analysis is crucial for verifying that a calculated transition state structure indeed links the desired reactants and products and for understanding the mechanistic pathway of a reaction. rowansci.comresearchgate.net

The process begins with the optimization of the transition state geometry for a reaction involving this compound. A key reaction could be the homolytic cleavage of the C-S or S-C bonds, or a nucleophilic substitution at the benzylic carbon. Once the TS is located and confirmed by the presence of a single imaginary frequency, the IRC calculation follows the reaction path in both forward and reverse directions. q-chem.comrowansci.com The path is traced in mass-weighted coordinates, representing the steepest-descent path on the potential energy surface. scm.commissouri.edu

For this compound, an IRC analysis of the S-benzyl bond cleavage would start at the transition state for this dissociation and trace the path down to the separated 3-bromophenylthiyl radical and benzyl radical. Conversely, the reverse path would lead to the stable this compound molecule. The resulting energy profile would illustrate the energy changes along the reaction coordinate, providing valuable insights into the reaction's kinetics and mechanism.

Bond Dissociation Energy (BDE) Calculations

Bond Dissociation Energy (BDE) is a fundamental thermochemical parameter that quantifies the strength of a chemical bond. It is defined as the standard enthalpy change required to homolytically cleave a bond, yielding two radical fragments. BDE calculations are vital for predicting the reactivity of molecules and the feasibility of chemical transformations.

The C-Br bond in bromobenzene has an experimental BDE of approximately 82.6 kcal/mol. nih.gov In brominated diphenyl ethers, C-Br bond dissociation energies are reported to be in the range of 74 to 77 kcal/mol. ubbcluj.ro The BDE for the C-S bond would be influenced by the nature of the attached groups. The benzyl-sulfur bond is expected to be weaker than the phenyl-sulfur bond due to the stability of the resulting benzyl radical. For comparison, the bond dissociation energy of the benzyl C-Br bond is approximately 55 kcal/mol, which is significantly lower than that of the phenyl C-Br bond. harvard.edu

Table 1: Representative Bond Dissociation Energies (BDE) of Related Bonds
BondCompoundBDE (kcal/mol)Reference
C-BrBromobenzene82.6 nih.gov
C-BrDecabromodiphenyl ether74-77 ubbcluj.ro
Benzyl-BrBenzyl bromide~55 harvard.edu
Phenyl-HBenzene (B151609)110 harvard.edu
Benzyl-HToluene85 harvard.edu

Advanced Theoretical Methodologies

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex wavefunctions obtained from quantum chemical calculations into the familiar language of Lewis structures, including lone pairs, bonds, and antibonds. uni-muenchen.dewikipedia.org This method provides a quantitative description of electron delocalization and hyperconjugative interactions within a molecule. uni-muenchen.de

For this compound, an NBO analysis would reveal the electronic structure in detail. The C-S, C-C, C-H, and C-Br bonds would be represented as NBOs with occupancy values close to 2 electrons, indicating a well-described Lewis structure. wikipedia.org The sulfur atom would exhibit lone pair NBOs.

The most significant insights from NBO analysis come from the examination of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. uni-muenchen.de For this compound, key interactions would include:

Hyperconjugation: Delocalization of electron density from the C-H sigma bonds of the benzyl group into the antibonding orbitals of the phenyl ring or the C-S bond.

Resonance: Delocalization of the sulfur lone pairs into the antibonding π* orbitals of the 3-bromophenyl ring. This interaction would provide insight into the electron-donating nature of the sulfide group and its influence on the aromatic system.

Inductive Effects: The polarization of the sigma bonds due to the electronegativity of the bromine and sulfur atoms would also be quantified.

The strength of these delocalization effects is estimated using second-order perturbation theory, which calculates the stabilization energy E(2) associated with each donor-acceptor interaction. uni-muenchen.de

Table 2: Illustrative NBO Analysis Output for a Key Interaction in a Sulfide
Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP (S)π(Caryl-Caryl)> 5.0Lone pair delocalization (Resonance)
σ(Cbenzyl-H)σ(Caryl-S)~ 0.5 - 2.0Hyperconjugation

Solvation Models (e.g., Polarizable Continuum Model (PCM)) for Environmental Effects

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Solvation models are computational methods that account for these effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous medium with a specific dielectric constant, rather than as individual molecules. wikipedia.orguni-muenchen.de

In a PCM calculation for this compound, the molecule is placed in a cavity within the dielectric continuum representing the solvent. uni-muenchen.deq-chem.com The solute's electron distribution polarizes the continuum, which in turn creates a reaction field that interacts with the solute. This solute-solvent interaction is calculated self-consistently.

By performing calculations in different solvents (e.g., a nonpolar solvent like heptane and a polar solvent like water), PCM can be used to predict:

Changes in conformational stability: The relative energies of different conformers of this compound may change in solvents of varying polarity.

Solvation free energy: The energy change associated with transferring the molecule from the gas phase to the solvent.

Effects on reaction barriers: The energy of reactants, products, and transition states can be differentially stabilized by the solvent, thus altering the activation energy of a reaction.

Different flavors of PCM, such as the Integral Equation Formalism PCM (IEF-PCM) or the Conductor-like PCM (C-PCM), can be employed for more accurate results in specific scenarios. wikipedia.orgq-chem.com

Quantum Chemical Topology Approaches (e.g., QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing the electron density of a molecule to partition it into atomic basins and to characterize the chemical bonds. QTAIM provides a rigorous definition of atoms and bonds based on the topology of the electron density, ρ(r).

For this compound, a QTAIM analysis would involve calculating the electron density and its derivatives. Key topological features that would be analyzed include:

Bond Critical Points (BCPs): These are points of minimum electron density between two bonded atoms. The value of the electron density and its Laplacian at the BCP provide information about the nature and strength of the bond. For example, a higher electron density at the BCP of the C-S bond compared to the S-C(benzyl) bond would suggest a stronger interaction.

Atomic Charges: Integration of the electron density within each atomic basin yields the atomic charge, providing a more rigorous measure of charge distribution than methods based on orbital populations.

Bond Paths: The lines of maximum electron density that link bonded nuclei, providing a clear representation of the chemical bonding network.

QTAIM analysis can be used to quantify the covalent and ionic character of the bonds within this compound and to provide a detailed picture of the electronic effects of the bromo and benzyl substituents on the phenylsulfane core.

Applications of Benzyl 3 Bromophenyl Sulfane As a Key Synthetic Intermediate

Role as a Versatile Building Block in the Construction of Complex Organic Molecules

The strategic placement of the bromine atom on the phenyl ring of Benzyl(3-bromophenyl)sulfane makes it an ideal substrate for numerous carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are fundamental to the synthesis of complex molecular architectures, including those with applications in pharmaceuticals and agrochemicals.

Organosulfur compounds are vital in a range of research fields, including pharmaceuticals and biomedical imaging. bioengineer.org The thioether linkage in this compound can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which are important functional groups in many biologically active molecules. Aryl sulfones, for instance, are a common motif in medicinal chemistry. acs.org

The versatility of this compound as a building block is further highlighted by its potential use in the synthesis of heterocyclic compounds. The bromo- and benzylthio- functionalities can be used to direct the formation of various ring systems. For example, derivatives of bromophenyl-containing compounds have been utilized in the synthesis of potent kinase inhibitors and other biologically active heterocyclic systems. nih.govmdpi.comnih.gov

Below is a table summarizing potential synthetic transformations involving this compound, showcasing its utility in generating molecular diversity.

Reaction Type Reagents and Conditions Product Type Significance
Suzuki Coupling Pd catalyst, base, boronic acid/esterBiaryl compoundsConstruction of complex aromatic systems
Sonogashira Coupling Pd/Cu catalyst, base, terminal alkyneAryl alkynesIntroduction of acetylenic moieties for further functionalization
Buchwald-Hartwig Amination Pd catalyst, base, amineN-Aryl compoundsFormation of carbon-nitrogen bonds, crucial in many pharmaceuticals
Oxidation of Thioether Oxidizing agent (e.g., m-CPBA, H₂O₂)Benzyl(3-bromophenyl)sulfoxide/sulfoneAccess to sulfoxide and sulfone derivatives with distinct chemical and biological properties
Heck Coupling Pd catalyst, base, alkeneAryl-substituted alkenesFormation of carbon-carbon double bonds for creating complex scaffolds

This interactive table provides examples of the types of reactions this compound can undergo, demonstrating its role as a versatile synthetic intermediate.

Precursor for the Synthesis of Advanced Organic Materials with Tailored Properties

The unique electronic and structural characteristics of this compound also position it as a promising precursor for the development of advanced organic materials. The presence of the aromatic rings and the sulfur atom can impart desirable optical, electronic, and thermal properties to polymeric and supramolecular structures.

Building blocks containing bromo-phenyl groups are frequently employed in the synthesis of porous organic frameworks (POFs) and covalent organic frameworks (COFs). nih.gov These materials are characterized by high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis. The bromine atom of this compound can serve as a reactive handle for polymerization reactions, such as Yamamoto or Suzuki polycondensation, to form extended conjugated systems.

Furthermore, organosulfur compounds are integral to the design of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The sulfur atom can enhance intermolecular interactions and influence the charge transport properties of the resulting materials. By incorporating this compound into polymer backbones or as a component in small molecule-based materials, it is possible to tailor their optoelectronic properties.

The following table outlines the potential applications of this compound as a precursor in the synthesis of advanced organic materials.

Material Class Synthetic Approach Potential Properties Potential Applications
Porous Organic Frameworks (POFs) Self-condensation (e.g., Yamamoto coupling) or co-polymerization with other monomersHigh surface area, tunable porosity, thermal stabilityGas storage and separation, catalysis
Conjugated Polymers Cross-coupling polymerization (e.g., Suzuki, Stille)Tunable bandgap, charge carrier mobilityOrganic electronics (OLEDs, OPVs), sensors
Functional Polymers Post-polymerization modification of the bromo-groupTailored solubility, thermal properties, and reactivityMembranes, coatings, drug delivery systems
Supramolecular Assemblies Self-assembly driven by intermolecular interactionsOrdered nanostructures, responsive behaviorMolecular recognition, stimuli-responsive materials

This interactive table illustrates how this compound can be utilized as a monomer or precursor to create a variety of advanced organic materials with specific, tailored properties.

Conclusion and Future Research Directions for Benzyl 3 Bromophenyl Sulfane Chemistry

Synthesis of Novel Analogs and Diverse Functionalizations

A primary direction for future research will be the synthesis of novel analogs of Benzyl(3-bromophenyl)sulfane to create a library of compounds with diverse functionalities. The bromine atom on the phenyl ring serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of a wide range of substituents.

Table 1: Potential Functionalization Reactions for this compound

Reaction TypeReagent/CatalystPotential Functional Group Introduced
Suzuki CouplingArylboronic acids / Pd catalystAryl groups
Sonogashira CouplingTerminal alkynes / Pd/Cu catalystAlkynyl groups
Buchwald-Hartwig AminationAmines / Pd catalystAmino groups
CyanationCyanide source / Pd or Cu catalystCyano group
Stille CouplingOrganostannanes / Pd catalystVarious organic moieties

The synthesis of these novel analogs will allow for the systematic investigation of structure-activity relationships in various applications, from materials science to medicinal chemistry. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule, which could be relevant for applications in organic electronics. Similarly, the incorporation of pharmacophoric groups could lead to the discovery of new biologically active compounds. nih.gov

Development of Greener and More Efficient Synthetic Methodologies

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research on this compound should focus on adopting greener alternatives to traditional synthetic protocols. This includes the use of less toxic solvents, renewable starting materials, and catalytic systems that operate under mild conditions.

Several green chemistry metrics can be employed to evaluate the sustainability of newly developed synthetic routes. chemrxiv.org

Table 2: Green Chemistry Metrics for Evaluating Synthetic Routes

MetricDescriptionIdeal Value
Atom Economy(Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%High
E-Factor(Total weight of waste / Weight of product)Low
Process Mass Intensity (PMI)(Total mass in a process / Mass of product)Low
Reaction Mass Efficiency (RME)(Mass of product / Total mass of reactants) x 100%High

Recent advancements in the synthesis of aryl sulfides have highlighted the use of ionic liquids as recyclable reaction media and photocatalysis under visible light, which can significantly reduce the environmental impact of chemical processes. nih.govmdpi.com For example, the reaction of thioanisoles with benzyl (B1604629) alcohols over a dual functional ionic liquid has been reported as a green route to access benzyl phenyl sulfide (B99878) derivatives. nih.gov The application of such methodologies to the synthesis of this compound would be a significant step towards more sustainable chemical manufacturing.

Exploration of Unprecedented Reactivity Patterns and Mechanistic Pathways

A deeper understanding of the reactivity of this compound can unveil novel chemical transformations and synthetic strategies. The interplay between the bromine substituent, the sulfide linkage, and the benzyl group can lead to unprecedented reactivity patterns.

Future research should focus on detailed mechanistic studies of key reactions, such as C-S bond formation and functionalization of the aromatic rings. Computational studies, including Density Functional Theory (DFT) calculations, can provide valuable insights into reaction mechanisms, transition states, and the role of catalysts. escholarship.org For instance, a detailed mechanistic understanding of the palladium-catalyzed cross-coupling reactions for the synthesis of aryl sulfides has been instrumental in optimizing these transformations. nih.gov The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination steps. nobelprize.orglibretexts.orgyoutube.com A thorough investigation of these steps for the synthesis of this compound and its derivatives will be crucial for developing more efficient catalytic systems.

Furthermore, the bromine atom can be exploited to trigger novel cascade reactions or rearrangements, leading to the formation of complex molecular architectures from simple starting materials.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of modern technologies such as flow chemistry and automated synthesis platforms offers the potential to accelerate the discovery and optimization of reactions involving this compound. imperial.ac.uk Flow chemistry, where reactions are carried out in a continuously flowing stream, provides numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for seamless multi-step synthesis. uco.es

Table 3: Comparison of Batch vs. Flow Chemistry for Sulfide Synthesis

FeatureBatch ChemistryFlow Chemistry
Reaction Control Limited control over temperature and mixingPrecise control over reaction parameters
Safety Handling of hazardous reagents can be risky on a large scaleImproved safety due to small reaction volumes
Scalability Often requires re-optimization for scale-upEasier to scale up by running the system for longer
Reproducibility Can be variableHigh reproducibility

The continuous flow synthesis of related compounds, such as aryl aldehydes from aryl bromides, has been successfully demonstrated, showcasing the potential of this technology for reactions involving halogenated aromatic compounds. nih.gov

Automated synthesis platforms, which combine robotics with chemical reactors and analytical tools, can be employed for high-throughput screening of reaction conditions and the rapid synthesis of compound libraries. researchgate.netnih.gov By integrating these platforms, researchers can efficiently explore a vast reaction space to identify optimal conditions for the synthesis and functionalization of this compound analogs, significantly accelerating the pace of research and development in this area. nih.govnih.govsemanticscholar.orgresearchgate.netprf.org

Q & A

Q. What are the recommended synthetic routes for Benzyl(3-bromophenyl)sulfane?

this compound is typically synthesized via nucleophilic substitution. For example, 3-bromobenzenethiol reacts with benzyl bromide in the presence of a base (e.g., NaOH or K₂CO₃) to form the sulfide. Reaction progress can be monitored using thin-layer chromatography (TLC), and purification is achieved via column chromatography. Characterization involves 1^1H/13^{13}C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm structure and purity .

Q. What storage conditions are optimal for maintaining the stability of this compound?

Store the compound in airtight, light-resistant containers under an inert atmosphere (e.g., argon or nitrogen) at temperatures between -20°C and 4°C. Prolonged exposure to light, moisture, or oxygen may lead to degradation or oxidation to sulfone derivatives. Stability assessments via periodic HPLC or GC-MS analysis are recommended .

Q. How can the purity of this compound be validated experimentally?

Purity is assessed using a combination of techniques:

  • Chromatography : HPLC with UV detection or GC-MS to identify impurities.
  • Spectroscopy : NMR integration ratios and absence of extraneous peaks.
  • Elemental analysis : Confirmation of C, H, S, and Br content .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in cross-coupling reactions?

The bromine substituent enables participation in Suzuki-Miyaura or Ullmann couplings. Computational studies (e.g., density functional theory, DFT) can model transition states and electron density maps to predict regioselectivity. Experimental validation involves kinetic studies with varying catalysts (e.g., Pd(PPh₃)₄) and monitoring by 19^{19}F NMR or mass spectrometry .

Q. How can sulfane sulfur quantification be performed in this compound-containing biological systems?

  • Cyanolysis : React with KCN under basic conditions to release thiocyanate (SCN⁻), detected via UV-Vis at 460 nm after Fe³⁺ complexation.
  • Fluorescent probes : Use SSP2, a sulfane sulfur-specific probe, for real-time fluorescence measurements in cellular environments.
  • Reduction to H₂S : Treat with DTT and quantify H₂S via monobromobimane derivatization followed by LC-MS .

Q. What are the key challenges in analyzing degradation byproducts of this compound?

Common byproducts include sulfoxides and sulfones, formed via oxidation. Advanced hyphenated techniques (e.g., LC-QTOF-MS) can identify low-abundance species. Isotopic labeling (e.g., 34^{34}S) aids in tracking sulfur oxidation pathways. Mitigation involves optimizing reaction conditions (e.g., inert atmosphere, antioxidants) .

Q. How does the electronic nature of the 3-bromo substituent influence the sulfide’s reactivity?

The electron-withdrawing bromine group polarizes the C-Br bond, enhancing electrophilicity for nucleophilic aromatic substitution. Hammett substituent constants (σₚ) and frontier molecular orbital (FMO) analysis (via DFT) predict activation barriers. Experimental validation includes kinetic isotope effects (KIEs) and substituent scrambling studies .

Data Contradiction Resolution

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

Variability may arise from differences in solvent polarity, base strength, or purification methods. Systematic optimization using design of experiments (DoE) or response surface methodology (RSM) is advised. Cross-validate yields via independent techniques (e.g., gravimetric analysis vs. NMR integration) .

Q. What strategies resolve conflicting data on the compound’s thermal stability?

Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under controlled atmospheres. Compare degradation profiles with computational predictions (e.g., bond dissociation energies). Purity-dependent stability necessitates rigorous pre-analysis purification .

Methodological Recommendations

Q. What experimental design principles apply to studying this compound in catalytic systems?

  • Kinetic profiling : Use in situ IR or Raman spectroscopy to monitor reaction intermediates.
  • Isotopic labeling : Introduce 13^{13}C or 77^{77}Se (for sulfur analogs) to trace mechanistic pathways.
  • Computational docking : Model interactions with catalytic sites (e.g., enzyme active sites) for biocatalysis studies .

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